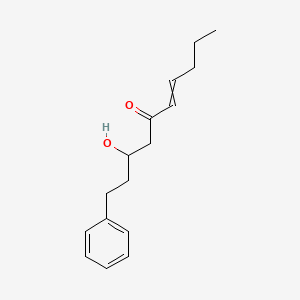
3-Hydroxy-1-phenyldec-6-en-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-phenyldec-6-en-5-one is an organic compound with the molecular formula C16H22O2 It features a hydroxyl group (-OH) attached to the third carbon, a phenyl group attached to the first carbon, and a double bond between the sixth and seventh carbons in a decane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-phenyldec-6-en-5-one can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with a suitable ketone, followed by selective reduction and hydroxylation steps. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final compound.
化学反応の分析
Types of Reactions: 3-Hydroxy-1-phenyldec-6-en-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of 3-oxo-1-phenyldec-6-en-5-one or 3-carboxy-1-phenyldec-6-en-5-one.
Reduction: Formation of 3-hydroxy-1-phenyldecane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
3-Hydroxy-1-phenyldec-6-en-5-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hydroxy-1-phenyldec-6-en-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
類似化合物との比較
3-Hydroxy-1-phenylhexane: Similar structure but with a shorter carbon chain.
3-Hydroxy-1-phenylheptane: Similar structure but with a slightly longer carbon chain.
3-Hydroxy-1-phenylundecane: Similar structure but with a longer carbon chain.
Uniqueness: 3-Hydroxy-1-phenyldec-6-en-5-one is unique due to the presence of a double bond in the decane chain, which imparts distinct chemical reactivity and potential biological activities compared to its saturated analogs.
特性
CAS番号 |
651738-84-0 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC名 |
3-hydroxy-1-phenyldec-6-en-5-one |
InChI |
InChI=1S/C16H22O2/c1-2-3-5-10-15(17)13-16(18)12-11-14-8-6-4-7-9-14/h4-10,16,18H,2-3,11-13H2,1H3 |
InChIキー |
GFPPCOBSZFEZOM-UHFFFAOYSA-N |
正規SMILES |
CCCC=CC(=O)CC(CCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
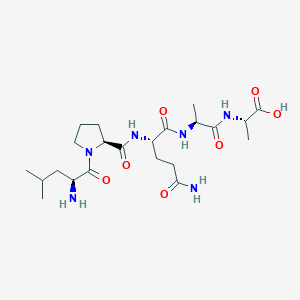
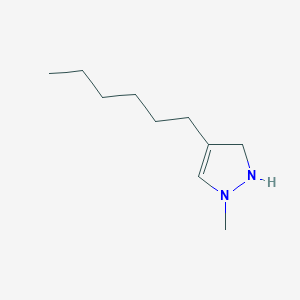
![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)
![3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)](/img/structure/B12540060.png)
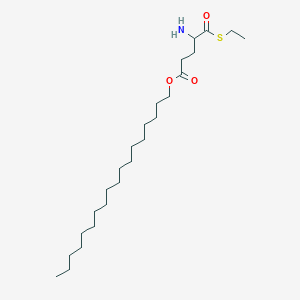
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)
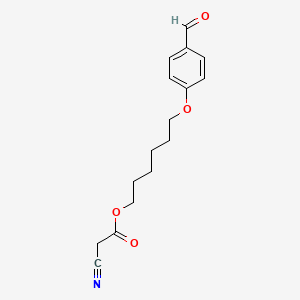
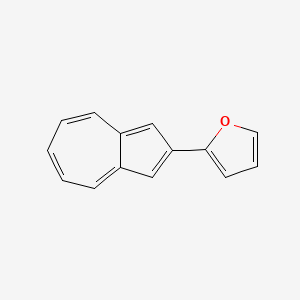
![2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12540083.png)


